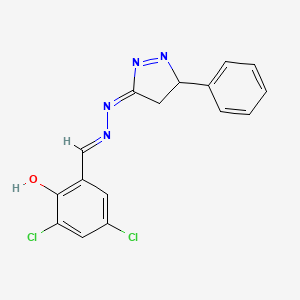![molecular formula C24H32FN3O B6005564 2-[1-(2-fluorobenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6005564.png)
2-[1-(2-fluorobenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-fluorobenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as FPE or FPEA and is a member of the piperazine family of compounds.
作用机制
The exact mechanism of action of FPE is not fully understood. However, it is believed to work by modulating the activity of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This modulation leads to a reduction in anxiety and an increase in feelings of well-being.
Biochemical and physiological effects:
FPE has been shown to have several biochemical and physiological effects. In animal models, FPE has been shown to reduce anxiety, increase exploratory behavior, and improve memory retention. FPE has also been shown to have a positive effect on sleep quality.
实验室实验的优点和局限性
One of the main advantages of using FPE in lab experiments is its potency. FPE has been shown to have a strong effect on anxiety and other behavioral measures at relatively low doses. However, one limitation of using FPE in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.
未来方向
There are several future directions for research on FPE. One area of interest is in the development of new anti-anxiety drugs based on the structure of FPE. Another area of research is in the study of the long-term effects of FPE on the brain and behavior. Additionally, there is potential for FPE to be developed into a treatment for other psychiatric disorders, such as depression and schizophrenia.
Conclusion:
In conclusion, FPE is a chemical compound that has significant potential for therapeutic applications in the treatment of anxiety disorders. Its mechanism of action is not fully understood, but it is believed to work by modulating the activity of several neurotransmitters in the brain. FPE has been shown to have several biochemical and physiological effects, including reducing anxiety and improving memory retention. While there are limitations to using FPE in lab experiments, its potency makes it a promising compound for future research.
合成方法
The synthesis of FPE is a complex process that involves several steps. The starting materials are 2-fluorobenzylamine and 4-(1-phenyl-4-piperidinyl)piperazine. These two compounds are reacted together in the presence of a catalyst to form the intermediate product, 1-(2-fluorobenzyl)-4-(1-phenyl-4-piperidinyl)piperazine. This intermediate is then reacted with ethanol to produce the final product, 2-[1-(2-fluorobenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol.
科学研究应用
FPE has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of anxiety disorders. FPE has been shown to have anxiolytic effects in animal models and has the potential to be developed into a new class of anti-anxiety drugs.
属性
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]-4-(1-phenylpiperidin-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O/c25-24-9-5-4-6-20(24)18-27-15-16-28(19-23(27)12-17-29)22-10-13-26(14-11-22)21-7-2-1-3-8-21/h1-9,22-23,29H,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZYITYJODBZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(C(C2)CCO)CC3=CC=CC=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Fluorobenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(4-methylphenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6005482.png)
![2-methyl-6-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6005495.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B6005497.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6005505.png)
![N-benzyl-N-methyl-1-[(2E)-3-phenyl-2-propenoyl]-3-piperidinamine](/img/structure/B6005510.png)
![methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)benzoate](/img/structure/B6005518.png)

![N,1-diethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-piperidinecarboxamide](/img/structure/B6005545.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6005551.png)

![2-[(4-fluorophenyl)amino]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6005569.png)
![2-benzyl-6-chloro-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6005575.png)
![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B6005582.png)
![4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid](/img/structure/B6005584.png)